2-Isopentylbenzaldehyde
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Overview
Description
2-Isopentylbenzaldehyde is an organic compound with the molecular formula C12H16O. It is a derivative of benzaldehyde, where the benzene ring is substituted with an isopentyl group at the second position. This compound is known for its distinctive aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopentylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzaldehyde with isopentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the oxidation of 2-isopentylbenzyl alcohol using oxidizing agents such as chromium trioxide or potassium permanganate. This reaction is usually carried out in an acidic medium to facilitate the oxidation process.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of 2-isopentylbenzyl chloride, followed by oxidation. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Isopentylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-isopentylbenzoic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 2-isopentylbenzyl alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the isopentyl group can be further functionalized.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: 2-Isopentylbenzoic acid.
Reduction: 2-Isopentylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Isopentylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Isopentylbenzaldehyde involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cell function and signal transduction pathways. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of oxidative stress and inflammatory responses.
Comparison with Similar Compounds
2-Isopentylbenzaldehyde can be compared with other benzaldehyde derivatives such as:
Benzaldehyde: The parent compound, which lacks the isopentyl group.
2-Methylbenzaldehyde: A similar compound with a methyl group instead of an isopentyl group.
2-Ethylbenzaldehyde: Another derivative with an ethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
2-(3-methylbutyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-10(2)7-8-11-5-3-4-6-12(11)9-13/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKGBHMQZUCERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC=CC=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824428-36-5 |
Source
|
Record name | 2-(3-methylbutyl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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